Pseudoberberine

LDL Receptor Cholesterol Hyperlipidemia

Researchers studying metabolic disorders often encounter batch inconsistency and limited efficacy when using generic berberine for LDLR modulation. Pseudoberberine (CAS 19716-67-9) resolves this through its distinct 9,10-dimethoxy configuration, which confers superior target engagement: • 42.6% CHO and 49.4% LDL-c reduction in hyperlipidemic rat models-significantly outperforming berberine (p < 0.01) • Serves as a privileged scaffold for synthesizing 8-dichloromethyl derivatives with IC50 values as low as 0.31 μM against colorectal cancer cell lines • Class-leading DNA-binding affinity with fluorescence intensity surpassing berberine complexes, enabling DNA-ligand interaction studies Supplied with full analytical documentation (HPLC, NMR, MS) to ensure batch-to-batch reproducibility. Standard packaging: 10 mg, 25 mg, 50 mg, and 100 mg. Bulk quantities available upon request.

Molecular Formula C20H18ClNO4
Molecular Weight 371.8 g/mol
Cat. No. B1258793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoberberine
Synonymspseudoberberine
Molecular FormulaC20H18ClNO4
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=[N+]3CCC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-]
InChIInChI=1S/C20H18NO4.ClH/c1-22-17-7-13-5-16-15-9-20-19(24-11-25-20)6-12(15)3-4-21(16)10-14(13)8-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1
InChIKeyBBHLRVYYZRFUGL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoberberine: Differentiated Protoberberine Alkaloid


Pseudoberberine (CAS 19716-67-9) is a quaternary protoberberine alkaloid (QPA) and a structural isomer of the widely studied natural product berberine. It features a 2,3-methylenedioxy-9,10-dimethoxy substitution pattern, as opposed to berberine's 2,3-methylenedioxy-10,11-dimethoxy arrangement [1]. This positional isomerism forms the basis for its distinct pharmacological profile compared to other protoberberine alkaloids such as palmatine, coptisine, and jatrorrhizine.

Structural isomer of berberine with 2,3-methylenedioxy-9,10-dimethoxy substitution
Protoberberine alkaloid for structure-activity relationship (SAR) studies
Supports LDLR upregulation pathway and metabolic disorder research models

Pseudoberberine Outperforms Generic Protoberberines


The protoberberine alkaloid class exhibits extreme sensitivity to substitution pattern variations. A structure-activity relationship (SAR) study by Li et al. demonstrated that the specific position of methoxy and methylenedioxy groups dictates the ability to up-regulate the low-density-lipoprotein receptor (LDLR). The 9,10-dimethoxy configuration in pseudoberberine is crucial for superior LDLR up-regulation and subsequent in vivo cholesterol reduction compared to berberine's 10,11-dimethoxy arrangement [1]. Consequently, substituting pseudoberberine with generic berberine or palmatine in metabolic disorder research yields significantly different, and often inferior, quantitative outcomes.

Target
Pseudoberberine: 9,10-dimethoxy configuration associated with LDLR up-regulation pathway context
Potential Substitute
Generic berberine (10,11-dimethoxy) may shift LDLR response; palmatine substitution pattern can alter metabolic endpoint outcomes
Pathway Sensitivity
Methoxy/methylenedioxy position dictates SAR; 9,10- vs 10,11- configuration modifies target engagement profile
Mismatch Consequence
Using berberine or other protoberberines may produce non-comparable LDLR up-regulation and cholesterol endpoint data

Pseudoberberine vs. Berberine: Key Evidence


LDLR Upregulation & Cholesterol Reduction vs. Berberine

Pseudoberberine demonstrates a statistically significant superior capacity to reduce total cholesterol (CHO) and low-density lipoprotein cholesterol (LDL-c) in a hyperlipidemic rat model when administered at the same oral dose (100 mg/kg/day) as berberine [1].

LDLR Upregulation vs. Berberine
Head-to-head
CHO ↓42.6%, LDL-c ↓49.4% (p<0.01 vs berberine at same dose)
Reported higher endpoint response in hyperlipidemic rat model
Oral 100 mg/kg/day, vehicle-controlled comparison
LDL Receptor Cholesterol Hyperlipidemia Cardiovascular Disease

Antiproliferative Selectivity in Colorectal Cancer

A derivative of pseudoberberine, quaternary 8-dichloromethyl-pseudoberberine 4-chlorobenzenesulfonate, exhibits potent antiproliferative activity against colorectal cancer cells with an IC50 of 0.31 μM, which is stronger than the positive control 5-fluorouracil and other synthesized QPA derivatives. Crucially, this modification resulted in more significant selectivity indices compared to the unmodified quaternary protoberberine alkaloid (QPA) substrates from which it was synthesized [1].

Antiproliferative IC50 (Derivative)
Cross-study comparable
IC50 0.31 μM (8-dichloromethyl derivative)
Supports cytotoxicity endpoint review; selectivity index context
Colorectal cancer cell lines; compared to 0.41 μM pseudopalmatine analog
Colorectal Cancer Antiproliferative Selectivity Index Drug Discovery

Superior DNA Binding Affinity vs. Berberine

In a comparative analysis of protoberberine alkaloids, pseudoberberine's relative fluorescence intensity when complexed with DNA was found to be the highest, indicating a stronger DNA-binding affinity than berberine and several other analogs. The order of binding was reported as: pseudoberberines > berberines > oxyberberines > tetrahydroberberines > planar derivatives > protoberberine [1].

DNA Binding Affinity
Class-level inference
Ranked 1st in tested protoberberine set (pseudoberberines > berberines > others)
Reported top DNA-binding rank; fluorescence-based assay context
Relative fluorescence intensity of DNA complexes
DNA Intercalation Biophysical Chemistry Fluorescence Mechanism of Action

In Vivo Anti-Amnesic Activity

Pseudoberberine, at an oral dose of 5.0 mg/kg, significantly reversed scopolamine-induced cognitive impairments in a mouse model. In the passive avoidance test, it significantly improved performance (P<0.05). It also reduced escape latencies and prolonged swimming times in the target quadrant during a water maze probe trial (P<0.05). While other alkaloids in the study showed anti-cholinesterase activity, pseudoberberine was specifically highlighted for its anti-amnesic effects in these complex behavioral tasks [1].

Anti-Amnesic Activity
Assay context
Significant reversal of scopolamine-induced deficit (P<0.05, passive avoidance/water maze)
Supports cognitive impairment model endpoint interpretation
Oral 5.0 mg/kg, mouse model
Neuropharmacology Alzheimer's Disease Cognitive Impairment Acetylcholinesterase

Pseudoberberine Application Scenarios


Metabolic Syndrome Drug Discovery

Use pseudoberberine as a privileged scaffold in medicinal chemistry programs targeting metabolic disorders. Its proven superior efficacy over berberine in lowering CHO (42.6%) and LDL-c (49.4%) in vivo makes it the preferred starting point for designing novel LDLR up-regulators and cholesterol-lowering agents [1].

Selective Cytotoxic Agents for Colorectal Cancer

Employ pseudoberberine as a substrate for synthesizing 8-dichloromethyl derivatives to generate candidate molecules with exceptionally high selectivity indices against colorectal cancer cells. The resulting low IC50 values (0.31 μM) and improved selectivity over unmodified QPAs demonstrate the scaffold's unique potential for targeted cancer therapy research [2].

DNA Interaction & Topoisomerase Probe

Leverage pseudoberberine's class-leading DNA-binding affinity to investigate DNA-ligand interactions, topoisomerase poisoning mechanisms, or as a core structure for developing DNA-sensitive fluorescent light-up probes, given its fluorescence intensity surpasses that of berberine complexes [3].

Cognitive Enhancement & Neuroprotection Model

Utilize pseudoberberine in rodent models of cognitive impairment to explore mechanisms of memory enhancement. Its demonstrated ability to significantly reverse scopolamine-induced deficits in both passive avoidance and water maze tasks provides a robust in vivo platform for Alzheimer's disease research [4].

Application
Selection Property
Validation Focus
Metabolic disorder pathway research
LDLR up-regulation pathway context
Endpoint comparison with berberine in hyperlipidemic models
Cancer cell-model studies
Cytotoxicity endpoint review (pseudoberberine-derived compounds)
Selectivity index interpretation across colorectal cancer lines
DNA-ligand interaction studies
DNA-binding affinity ranking
Fluorescence-based assay context; relative ranking review
Cognitive impairment model studies
Behavioral endpoint review
Scopolamine-challenged rodent model validation
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